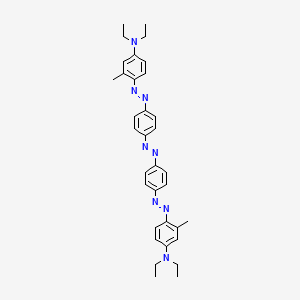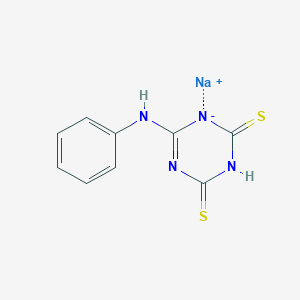
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a sodium ion coordinated to a heterocyclic ring system containing nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione typically involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial to optimize the production process and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens (chlorine, bromine), electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol·sodium
- 1,3,5-Triazine-2,4 (1H,3H)-dithione,6-(dibutylamino)-,monosodium salt
Comparison: The presence of both nitrogen and sulfur atoms in its structure also contributes to its distinct chemical properties and reactivity patterns .
Eigenschaften
Molekularformel |
C9H7N4NaS2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione |
InChI |
InChI=1S/C9H8N4S2.Na/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6;/h1-5H,(H3,10,11,12,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
MSTPNDZQVGSTET-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC(=S)[N-]2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


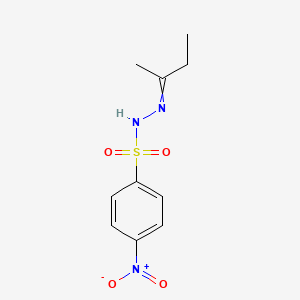
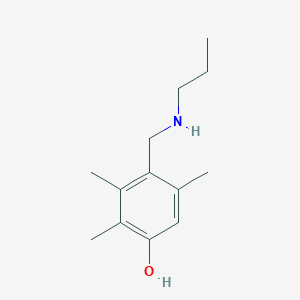

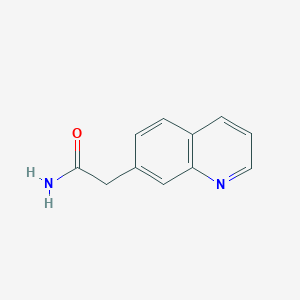
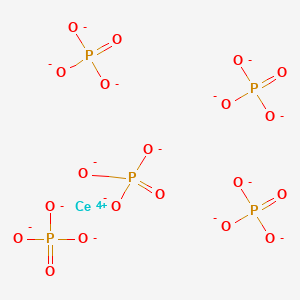

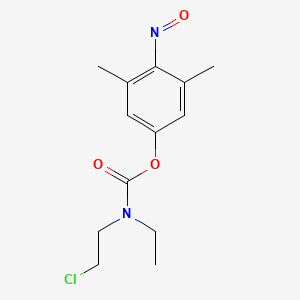
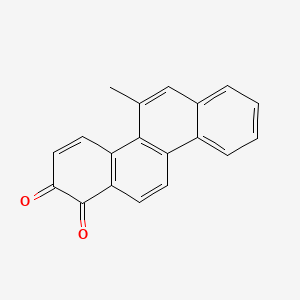
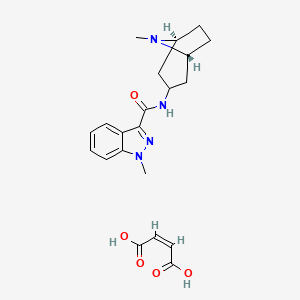
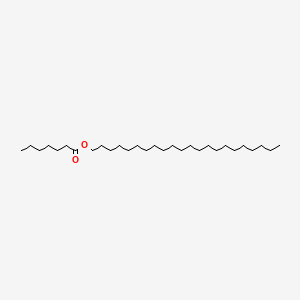
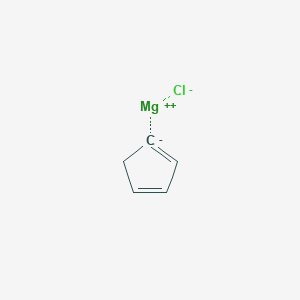

![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
